molecular formula C7H6N2OS2 B15212064 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one CAS No. 80458-32-8

5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one

Cat. No.: B15212064
CAS No.: 80458-32-8
M. Wt: 198.3 g/mol
InChI Key: TVDKBWYDCRTJQA-UHFFFAOYSA-N
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Description

5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one (CAS: 80458-32-8) is a heterocyclic compound featuring a pyrazine ring fused with a 1,3-dithiolo group and substituted with an ethyl moiety at the 5-position. It is commercially available at 97% purity and is primarily utilized in industrial research contexts . Its structure distinguishes it from other fused-ring systems, such as imidazo- or thiadiazolo-pyrazinones, due to the presence of sulfur atoms in the dithiolo ring, which influence its electronic properties and reactivity.

Properties

CAS No.

80458-32-8

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

5-ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C7H6N2OS2/c1-2-4-3-8-5-6(9-4)12-7(10)11-5/h3H,2H2,1H3

InChI Key

TVDKBWYDCRTJQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=N1)SC(=O)S2

Origin of Product

United States

Chemical Reactions Analysis

5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development . Industrially, it is used in the production of organic materials and natural products .

Mechanism of Action

The mechanism of action of 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

a) [1,3]Dithiolo[4,5-b]pyrazin-2-one (CAS: 4428-04-0)

The parent compound lacks the ethyl substituent at position 3. This difference reduces steric bulk and may enhance reactivity in electrophilic substitutions.

b) Chinomethionat (6-Methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one; CAS: 2439-01-2)

Chinomethionat replaces the pyrazine ring with a quinoxaline system. However, regulatory data show that Chinomethionat faced registration refusal due to insufficient safety and efficacy data . This highlights the importance of substituent choice in balancing bioactivity and toxicity.

c) Imidazo[4,5-b]pyrazin-2-one Derivatives (e.g., CAS: 27523-76-8)

These compounds replace the dithiolo group with an imidazole ring. For example, 5-(ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one (CAS: 27523-76-8) demonstrates biochemical potency (AC50 < 1 μM) in skeletal muscle troponin activation . The imidazole ring provides hydrogen-bonding capabilities absent in dithiolo derivatives, which may explain its higher reported bioactivity.

Thiadiazolones and Thiazolidinones

Compounds like 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-one (CAS: 71687-17-7) and 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one (CAS: 121879-69-4) feature sulfur-containing rings but lack fused pyrazine systems. Their simpler structures may limit versatility in drug design compared to dithiolo-pyrazinones. For instance, thiazolidinones are often used as kinase inhibitors, whereas dithiolo-pyrazinones’ applications remain less explored .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Imidazo-pyrazinones exhibit low in vitro clearance (<1 μL/min/mg protein) , but dithiolo derivatives may face higher metabolic susceptibility due to sulfur atoms.

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